molecular formula C21H24FN5O3S B10877270 methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10877270
M. Wt: 445.5 g/mol
InChI Key: ZOLYLEIFBMZCSL-UHFFFAOYSA-N
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Description

The compound methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a heterocyclic molecule featuring a pyrazole core substituted with a 4-fluorophenyl group, an imidazole-sulfanyl-ethylamino side chain, and a methyl acetate ester. Its Z-configuration at the ethylidene moiety ensures structural rigidity, which may influence binding to biological targets. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the imidazole-sulfanyl moiety could facilitate interactions with metal ions or enzymatic active sites .

Properties

Molecular Formula

C21H24FN5O3S

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H24FN5O3S/c1-13-18(25-12-24-13)11-31-9-8-23-14(2)20-17(10-19(28)30-3)26-27(21(20)29)16-6-4-15(22)5-7-16/h4-7,12,26H,8-11H2,1-3H3,(H,24,25)

InChI Key

ZOLYLEIFBMZCSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(C)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves multiple steps. The synthetic route typically starts with the preparation of the imidazole and pyrazolone intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrazolone moiety can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the pyrazolone moiety can interact with biological macromolecules, affecting their function. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Structural Differences and Substituent Effects

Compound Name / ID Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrazol-3-yl acetate 4-Fluorophenyl, imidazole-sulfanyl-ethylamino ~487.5 (calc.) Chelation potential via imidazole-sulfanyl; ester for prodrug functionality
(4Z)-4-(1-{[2-(1H-Imidazol-5-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one Pyrazol-3-one 4-Methoxyphenyl, 4-nitrophenyl, imidazole-ethylamino ~492.5 (calc.) Electron-withdrawing nitro group enhances reactivity; methoxy improves solubility
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Thiazolidinone-thione 4-Fluorobenzyloxy-phenyl, phenyl, acetic acid ~535.5 (calc.) Thioxo-thiazolidinone core for redox activity; carboxylic acid for polarity
Methyl [(4Z)-4-(1-{[2-(4-morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate Pyrazol-3-yl acetate Phenyl, morpholine-ethylamino ~416.4 (calc.) Morpholine enhances solubility; lacks fluorophenyl/imidazole-sulfanyl
4-(5-{(Z)-[1-(4-Fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoic acid Pyrazol-4-ylidene 4-Fluorophenyl, furyl-benzoic acid ~390.4 (calc.) Conjugated furyl-benzoic acid for π-π stacking; acidic group for binding

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The target compound’s imidazole-sulfanyl and fluorophenyl groups likely increase logP compared to morpholine-containing or benzoic acid derivatives .
  • Solubility : The ester group in the target compound and may serve as a prodrug strategy, while carboxylic acid derivatives () offer better water solubility at physiological pH.
  • Metabolic Stability : Fluorine substitution (target, ) generally reduces oxidative metabolism, whereas nitro groups () may lead to faster clearance.

Research Findings and Inferred Activity

  • Antimicrobial Potential: Pyrazole and thiazolidinone derivatives are associated with antimicrobial activity. The imidazole-sulfanyl group in the target compound may target fungal CYP450 enzymes, similar to azole antifungals .
  • Anti-Inflammatory or Anticancer Activity: Thiazolidinones () are known for anti-inflammatory effects, while pyrazoles (target, ) often exhibit kinase inhibition or apoptosis induction.
  • Structural Insights : Crystallographic tools like SHELX and ORTEP (referenced in ) underpin the structural characterization of such compounds, ensuring accurate modeling of Z/E configurations and substituent orientations.

Biological Activity

Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity, including:

  • Fluorophenyl moiety : Enhances lipophilicity and may influence receptor binding.
  • Imidazole derivative : Known for various biological activities including antimicrobial and anticancer properties.
  • Pyrazole structure : Associated with anti-inflammatory and analgesic effects.

Anticancer Activity

Research indicates that derivatives of pyrazole and imidazole exhibit significant anticancer properties. For instance, compounds similar to methyl [(4Z)-... have been shown to inhibit cancer cell proliferation in various studies:

  • Case Study 1 : A pyrazole derivative demonstrated IC50 values of 6.2 μM against colon carcinoma HCT-116 cells, suggesting strong anticancer potential .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly due to the presence of the imidazole ring:

  • Case Study 2 : Compounds containing similar sulfur and nitrogen heterocycles showed effective inhibition against Mycobacterium tuberculosis .

The proposed mechanisms through which methyl [(4Z)-...] exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been noted to inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Binding : The fluorophenyl group may enhance binding affinity to specific receptors involved in cell signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in various biological assays:

Study ReferenceCell LineIC50 (μM)Activity
HCT-1166.2Anticancer
Mycobacterium tuberculosis>98% inhibitionAntimicrobial

Toxicity and Safety

Evaluating the toxicity profile is essential for therapeutic applications. Preliminary studies suggest that while the compound exhibits significant biological activity, further toxicological assessments are necessary to determine safety for clinical use.

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